
7,8-Dichloro-4-methylquinoline
Descripción general
Descripción
7,8-Dichloro-4-methylquinoline, also known as DCQ, is a chemical compound that belongs to the quinoline family. It has been extensively studied for its potential therapeutic applications due to its unique chemical structure and pharmacological properties. In
Mecanismo De Acción
The mechanism of action of 7,8-Dichloro-4-methylquinoline involves the inhibition of various enzymes and signaling pathways that are involved in the regulation of cell growth and survival. It has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and repair. This compound also inhibits the activation of NF-κB, a transcription factor that plays a critical role in inflammation and immune response.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis, or programmed cell death, in various cancer cell lines. It also inhibits the replication of herpes simplex virus and hepatitis C virus. In addition, this compound has been shown to reduce inflammation and oxidative stress in animal models of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 7,8-Dichloro-4-methylquinoline in lab experiments is its relatively simple synthesis method and low cost. However, this compound is known to be unstable in the presence of light and air, which can affect its potency and reproducibility. In addition, this compound has been shown to exhibit cytotoxicity in some cell lines, which can limit its use in certain experiments.
Direcciones Futuras
There are several potential future directions for the study of 7,8-Dichloro-4-methylquinoline. One area of research is the development of novel this compound derivatives with improved pharmacological properties and reduced toxicity. Another area of research is the investigation of the molecular mechanisms underlying the antitumor and antiviral effects of this compound. Additionally, this compound could be studied for its potential applications in the treatment of other diseases, such as neurodegenerative disorders and autoimmune diseases.
Conclusion:
In conclusion, this compound is a promising compound that has been extensively studied for its potential therapeutic applications in various fields of science. Its unique chemical structure and pharmacological properties make it a valuable tool for the development of novel drugs and the study of various biological processes. However, further research is needed to fully understand the mechanisms of action and potential applications of this compound.
Aplicaciones Científicas De Investigación
7,8-Dichloro-4-methylquinoline has been studied for its potential therapeutic applications in various fields of science, including medicinal chemistry, pharmacology, and biochemistry. It has been shown to possess antitumor, antiviral, and anti-inflammatory properties, making it a promising candidate for the development of novel drugs.
Propiedades
Fórmula molecular |
C10H7Cl2N |
|---|---|
Peso molecular |
212.07 g/mol |
Nombre IUPAC |
7,8-dichloro-4-methylquinoline |
InChI |
InChI=1S/C10H7Cl2N/c1-6-4-5-13-10-7(6)2-3-8(11)9(10)12/h2-5H,1H3 |
Clave InChI |
HSWJVQLKPGNMKM-UHFFFAOYSA-N |
SMILES |
CC1=C2C=CC(=C(C2=NC=C1)Cl)Cl |
SMILES canónico |
CC1=C2C=CC(=C(C2=NC=C1)Cl)Cl |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


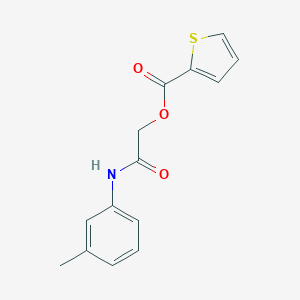

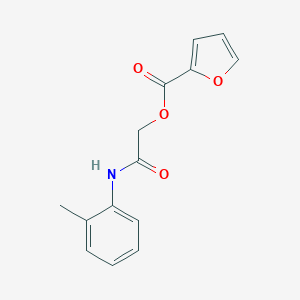

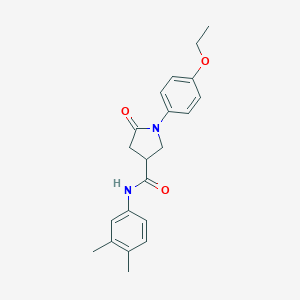
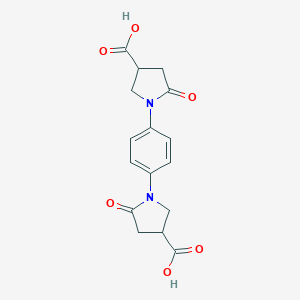
![N-[4-(4-morpholinylcarbonyl)phenyl]-2-thiophenecarboxamide](/img/structure/B271269.png)

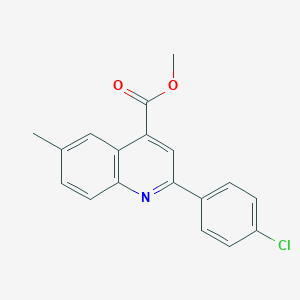

![5-chloro-3-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-3-hydroxy-1-(1-naphthylmethyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B271275.png)
![5-chloro-3-hydroxy-1-(2-methylbenzyl)-3-[2-oxo-2-(pyridin-2-yl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B271276.png)
![5-chloro-3-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-3-hydroxy-1-(2-methylbenzyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B271278.png)